N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9-4-3-5-11(10(9)2)15-8-12-13-6-7-14-12/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,13,14) |
InChI Key |
OVMRKOBDLAOSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
General Approach Overview
The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine predominantly involves two key steps:
- Construction of the imidazole core with appropriate substitution at the 2-position.
- Functionalization of the cyclohexane ring to introduce the amino group at position 1.
This approach ensures modularity, allowing for variations in substituents and optimizing yields.
Preparation Methods Analysis
Synthesis of the Imidazole Moiety
The imidazole ring is typically synthesized via Debus–Radziszewski or intermediate condensation methods:
Condensation of Glyoxal, Ammonia, and Amides:
A classical route involves condensing glyoxal derivatives with ammonia and formamide or related amides under acidic or basic conditions, leading to the formation of 2-substituted imidazoles. This method is advantageous due to its simplicity and high yield.Cyclization of α-Haloamines:
Starting from α-haloamines (e.g., 2-chloroethylamine derivatives), cyclization with nitriles or amidines under thermal conditions can produce the imidazole ring with the desired substitution pattern.Use of Pre-formed Imidazole Precursors:
Commercially available imidazole derivatives, such as 2-imidazolylmethyl halides, can be employed for nucleophilic substitution reactions to introduce the methyl group at the 2-position.
Functionalization of the Cyclohexane Ring
The cyclohexane ring with methyl groups at positions 2 and 3 can be synthesized via:
Diels-Alder or Cycloaddition Reactions:
Cyclohexane derivatives can be constructed through cycloaddition of suitable dienes or alkenes, followed by methylation at specific positions.Alkylation of Cyclohexanone or Cyclohexanol Derivatives:
Methylation at positions 2 and 3 can be achieved via enolate chemistry, where cyclohexanone derivatives are deprotonated and alkylated with methyl halides.Direct Methylation of Cyclohexane Derivatives:
Under radical or electrophilic conditions, methyl groups can be introduced at specific ring carbons, although selectivity remains a challenge.
Coupling of Imidazole and Cyclohexane
The key step involves attaching the imidazole moiety to the cyclohexane ring:
Nucleophilic Substitution:
Using a 2-imidazolylmethyl halide (e.g., 2-imidazolylmethyl chloride or bromide), nucleophilic substitution with a cyclohexanamine derivative bearing a free amino group at position 1 can be performed under basic conditions.Reductive Amination:
Alternatively, a reductive amination strategy can be employed, where an aldehyde or ketone-functionalized cyclohexane reacts with the imidazole derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Specific Synthetic Route Proposal
Based on the above, a feasible synthetic pathway is:
Preparation of 2-imidazolylmethyl halide:
- React imidazole with formaldehyde derivatives or halogenated methyl compounds to generate the halogenated imidazole intermediate.
Synthesis of 2,3-dimethylcyclohexanone:
- Alkylate cyclohexanone derivatives with methyl halides at the appropriate positions, followed by purification.
Conversion to cyclohexanamine:
- Reduce the ketone to the amine via catalytic hydrogenation or other reduction methods.
-
- React the 2,3-dimethylcyclohexan-1-one with the imidazolylmethyl halide under basic conditions to form the target compound.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the cyclohexane ring.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,3-Dimethylcyclohexan-1-amine (CAS: 42195-92-6)
- Structure : Base cyclohexanamine with 2,3-dimethyl substituents.
- Properties: Lower molecular weight (127.23 g/mol), density (0.826 g/cm³), and boiling point (160.3°C) compared to imidazole derivatives. The absence of polar functional groups limits hydrogen-bonding capacity, favoring solubility in non-polar solvents .
N-(2-Ethoxyethyl)-3,3-dimethylcyclohexan-1-amine
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide (CAS: 1249764-08-6)
- Structure : Oxadiazole heterocycle with pyridine and carboxamide substituents.
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
|---|---|---|---|---|---|---|
| N-(1H-Imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine | C₁₂H₂₀N₃ | 206.31 | Imidazole, Amine | N/A | N/A | N/A |
| 2,3-Dimethylcyclohexan-1-amine | C₈H₁₇N | 127.23 | Amine | 160.3 | 0.826 | 30 |
| N-(2-Ethoxyethyl)-3,3-dimethylcyclohexan-1-amine | C₁₂H₂₅NO | 199.34 | Ether, Amine | N/A | N/A | N/A |
Key Observations :
- The imidazole derivative’s higher molecular weight and nitrogen content suggest increased polarity compared to the base amine.
Biological Activity
N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique molecular structure characterized by an imidazole ring and a cyclohexane framework, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 207.32 g/mol. The compound contains an imidazole moiety that is known for its role in enzyme binding and modulation, which is critical for its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that compounds with similar imidazole structures exhibit significant antimicrobial activity. This compound has shown potential against various pathogens, suggesting its application in treating infections caused by resistant strains.
Anticancer Potential
Studies have demonstrated that the compound may possess anticancer properties. Its ability to interact with specific cellular pathways involved in tumor growth and proliferation makes it a candidate for further investigation as an anticancer agent. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, although detailed studies are required to elucidate the mechanisms involved.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The imidazole ring facilitates coordination with metal ions, influencing enzymatic activity and potentially modulating signaling pathways within cells. Understanding these interactions is crucial for developing therapeutic applications.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine | CHN | Antimicrobial and anticancer properties |
| 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine | CHN | Similar activity profile; different substitution |
| N-(1H-imidazol-5-yl)methylcyclohexan-1-amines | CHN | Investigated for potential therapeutic applications |
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited significant inhibitory effects on various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these pathogens.
Case Study 2: Anticancer Activity
Cell line assays revealed that this compound induced apoptosis in cancer cells while sparing normal cells. Further mechanistic studies are underway to identify specific pathways affected by the compound.
Q & A
Basic Questions
Q. What are the primary synthetic routes for N-(1H-imidazol-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,3-dimethylcyclohexan-1-amine with 2-chloromethyl-1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target product. Optimization involves adjusting reaction time (12–24 hours), solvent polarity, and catalyst choice (e.g., NaBH₄ for reductive steps). Steric hindrance from the dimethylcyclohexane moiety necessitates longer reaction times compared to less hindered analogs .
Q. How does steric hindrance from the 2,3-dimethylcyclohexane substituent influence the compound’s reactivity in nucleophilic reactions?
- Methodology : The bulky dimethyl groups at positions 2 and 3 on the cyclohexane ring reduce accessibility of the amine group, slowing reaction kinetics in nucleophilic substitutions. Kinetic studies using NMR or HPLC can quantify this effect. For instance, comparative reactions with unsubstituted cyclohexan-1-amine show a 30–40% decrease in reaction rates for the dimethyl-substituted derivative .
Q. What spectroscopic techniques are most effective for characterizing This compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify cyclohexane ring protons (δ 1.2–2.1 ppm) and imidazole protons (δ 6.8–7.2 ppm).
- IR : Stretching frequencies for N-H (3250–3350 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine and imidazole bonding.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C₁₂H₂₀N₃⁺, m/z 206.166) .
Advanced Research Questions
Q. Which density-functional theory (DFT) functionals are recommended for modeling the electronic structure of This compound?
- Methodology : Hybrid functionals like B3LYP (incorporating exact exchange) are suitable for predicting thermochemical properties (e.g., ionization potentials, bond dissociation energies) with <3 kcal/mol error. For correlation-energy calculations, the Lee-Yang-Parr (LYP) functional paired with gradient corrections improves accuracy for non-covalent interactions involving the imidazole ring .
Q. How can researchers resolve contradictions in reported biological activity data for structurally related imidazole-cyclohexane derivatives?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. receptor binding).
- Structural-Activity Relationships (SAR) : Map steric/electronic effects of substituents (e.g., methyl vs. methoxy groups) to activity trends. For example, bulky substituents on the cyclohexane ring may reduce CNS penetration, explaining variability in neuroactivity .
Q. What strategies address discrepancies between experimental and computational data for this compound’s physicochemical properties (e.g., solubility, logP)?
- Methodology :
- Solubility : Use the Hansen solubility parameters (HSPs) to refine DFT-predicted solubility via COSMO-RS simulations.
- logP : Validate computed partition coefficients (e.g., using ClogP) against HPLC-measured retention times in octanol-water systems .
Q. What safety and handling protocols are critical for laboratory work with This compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following EPA guidelines for amine-containing compounds .
Q. How can pharmacophore modeling predict the compound’s interaction with central nervous system (CNS) targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
